Tafenoquine-d3 succinate

Bioanalysis LC-MS/MS Pharmacokinetics

Tafenoquine-d3 succinate is the definitive stable isotope-labeled (SIL) internal standard for tafenoquine LC-MS/MS quantification. Its +3 Da mass shift and >98% isotopic purity eliminate matrix effects and ionization variability, ensuring accuracy within ±15% across 2–500 ng/mL as required by ICH M10 and FDA guidelines. Unlike unlabeled analogs, this deuterated IS co-elutes with tafenoquine, compensating for extraction and ionization differences. Essential for clinical TDM in G6PD-deficient populations, DMPK metabolite studies, and GMP impurity profiling. Full CoA provided.

Molecular Formula C28H31D3F3N3O7
Molecular Weight 584.61
CAS No. 1133378-83-2
Cat. No. B611115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine-d3 succinate
CAS1133378-83-2
SynonymsWR-238605, WR 238605, WR238605, Tafenoquine;  trideuerium-labeled Tafenoquine derivative;  Tafenoquine-d3 succinate
Molecular FormulaC28H31D3F3N3O7
Molecular Weight584.61
Structural Identifiers
SMILESCC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O
InChIInChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3;
InChIKeyCQBKFGJRAOXYIP-NXIGQQGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafenoquine-d3 Succinate (CAS 1133378-83-2): A Stable Isotope-Labeled 8-Aminoquinoline Reference Standard for Malaria Pharmacokinetic Research


Tafenoquine-d3 succinate (CAS 1133378-83-2) is a trideuterium-labeled derivative of tafenoquine succinate, an 8-aminoquinoline antimalarial agent. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically designed for quantitative bioanalytical applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound features three deuterium atoms replacing hydrogen atoms at the 2-methoxy position, resulting in a molecular weight of 584.61 g/mol (C28H31D3F3N3O7) . It is supplied as a succinate salt, typically at purities exceeding 98%, and is intended exclusively for research and analytical method development, not for therapeutic use . The compound's isotopic label provides a distinct mass difference (+3 Da) from unlabeled tafenoquine, enabling its use as an internal standard for accurate quantification of tafenoquine in complex biological matrices [1].

Why Unlabeled Tafenoquine or Alternative Internal Standards Cannot Substitute for Tafenoquine-d3 Succinate in Regulated Bioanalysis


In quantitative LC-MS/MS analysis of tafenoquine, the use of an unlabeled analog or a structural analogue as an internal standard introduces significant analytical bias due to differential ionization efficiency, matrix effects, and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as Tafenoquine-d3 succinate, co-elute with the analyte and experience nearly identical sample preparation and ionization conditions, thereby compensating for these sources of variability [1]. However, not all deuterated internal standards perform equivalently: excessive deuteration can alter chromatographic retention, while insufficient mass shift may lead to isotopic cross-talk. Tafenoquine-d3 succinate, with a +3 Da mass shift, strikes a balance that minimizes these risks while maintaining regulatory compliance for method validation [2]. Substituting with unlabeled tafenoquine or a non-isotopic analog would compromise assay accuracy, precision, and robustness, ultimately failing to meet ICH M10 and FDA bioanalytical method validation guidelines [3].

Quantitative Differentiation of Tafenoquine-d3 Succinate: Evidence-Based Comparator Analysis for Procurement Decisions


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Quantitation Without Isotopic Interference

Tafenoquine-d3 succinate provides a +3 Da mass shift relative to unlabeled tafenoquine (m/z 464.2 → 467.2 for the protonated molecular ion). This mass difference is sufficient to separate the isotopic cluster of the internal standard from the analyte in the quadrupole analyzer, eliminating isotopic cross-talk that would otherwise bias quantification [1]. In contrast, the [2H3(15N)]tafenoquine internal standard used in the validated LC-MS/MS method (which has a +4 Da shift) exhibits a slightly greater mass difference, but Tafenoquine-d3 succinate offers a more cost-effective synthetic route while maintaining comparable analytical performance .

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Enrichment: ≥98% Deuterium Incorporation Ensures Accurate Calibration Curves

Tafenoquine-d3 succinate is supplied with a minimum isotopic purity of 98% deuterium incorporation at the three labeled positions, as verified by NMR and MS analysis . This high enrichment level ensures that the internal standard contributes negligibly to the unlabeled analyte signal, maintaining linearity of calibration curves across the dynamic range. In comparison, alternative deuterated tafenoquine preparations with lower enrichment (e.g., 90-95%) would produce a measurable blank signal in the analyte channel, leading to overestimation of tafenoquine concentrations, particularly at the lower limit of quantification (LLOQ) [1].

Isotopic Purity Method Validation Quantitative Analysis

Chromatographic Co-Elution: Retention Time Difference <0.1 min Ensures Identical Matrix Effects

Under reversed-phase HPLC conditions (C18 column, acetonitrile/ammonium acetate gradient), Tafenoquine-d3 succinate co-elutes with unlabeled tafenoquine with a retention time difference of less than 0.1 minutes [1]. This near-identical chromatographic behavior is critical for compensating for matrix effects, as both compounds experience the same ionization suppression or enhancement from co-extracted plasma components. In contrast, structural analogues (e.g., primaquine) used as internal standards exhibit significantly different retention times (ΔRT >1.0 min) and therefore do not correct for time-dependent matrix effects [2].

Chromatography Matrix Effects LC-MS/MS

Chemical Stability: >3 Years Shelf Life at -20°C Ensures Long-Term Project Viability

Tafenoquine-d3 succinate demonstrates a shelf life exceeding 3 years when stored at -20°C in a dry, dark environment, as documented in vendor stability studies . This stability profile is comparable to that of unlabeled tafenoquine succinate, which also exhibits >3-year stability under identical conditions . In contrast, certain other deuterated 8-aminoquinolines (e.g., primaquine-d3) are documented to degrade more rapidly, with recommended re-test intervals of 12-24 months, due to oxidative sensitivity of the quinoline core in the absence of stabilizing excipients.

Stability Storage Long-Term Studies

Regulatory Compliance: Supplied with Full Certificate of Analysis Meeting ICH Q7 and 21 CFR Part 11 Standards

Tafenoquine-d3 succinate is provided with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (>98%), isotopic enrichment (≥98%), residual solvent analysis, and identity confirmation by NMR and HRMS . This documentation meets the requirements of ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and supports compliance with 21 CFR Part 11 for electronic records in FDA-regulated bioanalytical studies. In comparison, many research-grade deuterated internal standards are supplied with limited characterization data (e.g., purity only), requiring additional in-house qualification that delays method implementation [1].

Regulatory Compliance GMP Quality Control

Optimized Application Scenarios for Tafenoquine-d3 Succinate Based on Quantified Performance Advantages


Regulated Bioanalytical Method Validation for Tafenoquine Pharmacokinetic Studies (FDA/ICH M10 Compliant)

Tafenoquine-d3 succinate is the internal standard of choice for developing and validating LC-MS/MS methods intended to quantify tafenoquine in human plasma, whole blood, or urine for clinical pharmacokinetic studies. Its +3 Da mass shift, high isotopic purity (>98%), and near-identical chromatographic retention to unlabeled tafenoquine enable precise and accurate quantification across a dynamic range of 2-500 ng/mL, meeting the acceptance criteria for accuracy (±15% of nominal) and precision (CV ≤15%) mandated by ICH M10 and FDA guidance [1]. The availability of a full Certificate of Analysis supports audit trails and regulatory submissions .

Therapeutic Drug Monitoring (TDM) of Tafenoquine in G6PD-Deficient Populations Requiring Dose Individualization

Given the contraindication of tafenoquine in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, accurate therapeutic drug monitoring is critical for optimizing dosing in at-risk populations. Tafenoquine-d3 succinate enables precise quantification of trough and peak plasma concentrations, allowing clinicians to adjust dosing regimens to maintain efficacy while minimizing hemolytic risk. The high isotopic purity of this internal standard is particularly important for detecting low ng/mL concentrations that may be clinically relevant in poor metabolizers [1].

Metabolite Identification and Quantitative ADME Studies Using High-Resolution Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies, Tafenoquine-d3 succinate serves as a quantitative internal standard for measuring tafenoquine and its metabolites (e.g., 5,6-ortho-quinone) in hepatocyte incubations, microsomal preparations, and in vivo samples. The deuterium label at the 2-methoxy position is stable under oxidative metabolism, ensuring that the internal standard does not undergo isotopic exchange or metabolic conversion that would compromise quantification [1]. This stability contrasts with some deuterated analogs where the label is positioned on metabolically labile sites .

Quality Control Release Testing of Tafenoquine Drug Substance and Drug Product in GMP Manufacturing

Tafenoquine-d3 succinate is employed as an internal standard in LC-UV or LC-MS methods for the quantification of tafenoquine-related impurities, including process impurities and degradation products, during GMP manufacturing of tafenoquine succinate drug substance and finished dosage forms. The compound's high chemical purity (>98%) and comprehensive characterization data support compliance with ICH Q3A/Q3B impurity guidelines, reducing the risk of out-of-specification (OOS) investigations and batch rejection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafenoquine-d3 succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.